Derazantinib is an orally bioavailable, ATP-competitive, small-molecule kinase inhibitor. [, , , ] It is currently under investigation for its potential as an anti-cancer agent. [, , , , , , , , ]
Classification: Kinase inhibitor, specifically targeting fibroblast growth factor receptors (FGFRs). [, , , , , , ]
Derazantinib primarily exerts its anti-cancer effects by inhibiting the activity of FGFR subtypes 1, 2, and 3. [, ] FGFRs are receptor tyrosine kinases that play a crucial role in regulating cell proliferation, differentiation, angiogenesis, and survival. [, , ] Dysregulation of FGFR signaling, through mechanisms such as gene fusions, mutations, and amplifications, is implicated in the development and progression of various cancers. [, , , , , , , , , , ]
By blocking the activity of FGFRs, Derazantinib inhibits downstream signaling pathways involved in tumor cell growth, survival, and angiogenesis. [, ]
Furthermore, Derazantinib demonstrates inhibitory activity against colony-stimulating factor-1 receptor (CSF1R). [, , ] CSF1R plays a role in the maintenance of tumor-associated macrophages, which can contribute to an immunosuppressive tumor microenvironment. [, ] Inhibition of CSF1R by Derazantinib may contribute to its anti-cancer activity, particularly in combination with immunotherapy. [, , ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7